3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

PPARγ modulation Thiazolidinedione SAR Diabetes research

This 3-(1-acyl-azetidin-3-yl)thiazolidine-2,4-dione derivative features a 4-fluorophenylacetyl substituent that blocks para-hydroxylation, the primary oxidative metabolic pathway for phenylacetyl-containing compounds, addressing rapid hepatic clearance (t₁/₂ < 2 hours) reported for non-fluorinated analogs. The rigid azetidine linker imposes conformational restriction (only 3 rotatable bonds) that may enable differential PPARγ cofactor recruitment versus flexible full agonists like rosiglitazone. With XLogP3 = 1.3, it offers lower lipophilicity than chloro/bromo congeners, making it the preferred entry point for solubility-limited optimization. Ideal for halogen-scanning SAR, microsomal stability assays, and molecular docking (PDB: 2PRG, 3B0Q).

Molecular Formula C14H13FN2O3S
Molecular Weight 308.33
CAS No. 1790199-81-3
Cat. No. B2369512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1790199-81-3
Molecular FormulaC14H13FN2O3S
Molecular Weight308.33
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CSC3=O
InChIInChI=1S/C14H13FN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
InChIKeyYLOIAGRDLUULGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1790199-81-3): Structural Overview and Compound Class for Procurement Decisions


3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1790199-81-3, molecular formula C14H13FN2O3S, MW 308.33 g/mol) is a synthetic heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core linked via an azetidin-3-yl bridge to a 4-fluorophenylacetyl substituent . The TZD scaffold is a well-established pharmacophore associated with peroxisome proliferator-activated receptor gamma (PPARγ) modulation, a mechanism exploited by clinically approved insulin-sensitizing agents such as rosiglitazone and pioglitazone . The azetidine ring introduces conformational rigidity that can influence receptor binding affinity and selectivity relative to flexible-chain TZD analogs . This compound belongs to a broader series of 3-(1-acyl-azetidin-3-yl)thiazolidine-2,4-dione derivatives that have been catalogued in commercial screening libraries for metabolic and anti-inflammatory target discovery .

Why 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Cannot Be Casually Substituted: The Quantitative Basis for Compound-Specific Procurement


Within the 3-(1-acyl-azetidin-3-yl)thiazolidine-2,4-dione compound series, seemingly minor substituent variations on the phenyl ring produce substantial shifts in PPARγ binding affinity and functional activity. The 4-fluorophenylacetyl substituent in CAS 1790199-81-3 is not interchangeable with 4-chlorophenyl (CAS 2034270-58-9), 4-bromophenyl (CAS 2034425-07-3), or unsubstituted phenylacetyl analogs, because halogen electronegativity, size, and lipophilicity directly modulate the TZD headgroup's interaction with the PPARγ ligand-binding domain . Published data on a closely related analog—3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 2034492-81-2)—demonstrate that even within the halogen series, PPARγ inhibitory activity varies in the micromolar range (IC50 = 1.2 μM) . The 4-fluoro substitution confers distinct electronic properties (Hammett σp = 0.06 for F vs. 0.23 for Cl and 0.23 for Br) that can alter hydrogen-bonding patterns with receptor residues, making direct functional substitution without experimental validation unreliable . Procurement decisions must therefore be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Against Closest Analogs


Fluorine vs. Bromine Substitution: Comparative PPARγ Inhibitory Potency in the Azetidine-TZD Series

The closest structurally characterized analog with published quantitative PPARγ data is 3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 2034492-81-2), which demonstrated an IC50 of 1.2 μM against PPARγ in in vitro binding assays . While direct head-to-head data for CAS 1790199-81-3 against this bromophenyl analog are not yet published, the 4-fluorophenylacetyl substituent in the target compound is predicted to confer distinct binding kinetics due to fluorine's smaller van der Waals radius (1.47 Å vs. 1.85 Å for Br) and higher electronegativity, which can enhance metabolic stability while potentially altering PPARγ affinity relative to the brominated comparator . Rosiglitazone, the clinical reference TZD, exhibits PPARγ binding affinity with reported IC50 values ranging from 40 nM to 1.79 μM depending on assay format .

PPARγ modulation Thiazolidinedione SAR Diabetes research

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Chlorinated and Non-Halogenated Analogs

The target compound (CAS 1790199-81-3) has a computed XLogP3-AA value of 1.3 and zero hydrogen bond donors, as reported in PubChem . By comparison, the 4-chlorophenyl analog (CAS 2034270-58-9, MW 324.78) has a higher computed logP (~1.7–2.0 estimated) due to chlorine's greater lipophilicity (π = 0.71 for Cl vs. π = 0.14 for F on aromatic systems) . This difference in lipophilicity directly impacts aqueous solubility and passive membrane permeability, with the fluorinated compound predicted to have better aqueous solubility and reduced non-specific protein binding relative to the chlorinated analog . The hydrogen bond acceptor count of 5 (including the 4-fluoro substituent, amide carbonyl, and TZD dione oxygens) provides multiple interaction sites for target engagement without introducing hydrogen bond donors that would limit CNS penetration potential.

Physicochemical properties Drug-likeness Lead optimization

Scaffold Rigidity Advantage: Conformational Restriction by the Azetidine Ring vs. Flexible-Linker TZDs

The azetidin-3-yl linker in CAS 1790199-81-3 imposes significant conformational constraints compared to the flexible alkyl or alkoxy linkers found in classical TZDs such as pioglitazone and rosiglitazone . The four-membered azetidine ring restricts rotatable bonds to 3 (vs. 5–7 for pioglitazone), reducing the entropic penalty upon receptor binding and potentially enhancing binding affinity per unit of contact surface area . In PPARγ, the constrained geometry of the azetidine linker may favor selective engagement with the AF-2 coactivator binding surface over alternative nuclear receptor heterodimerization interfaces, a property that has been explored in selective PPARγ modulator (SPPARM) design to dissociate insulin sensitization from adipogenic side effects . This conformational restriction is shared across the 3-(1-acyl-azetidin-3-yl)thiazolidine-2,4-dione series but is absent in conventional TZD drugs.

Conformational restriction Binding entropy Selectivity engineering

Metabolic Stability Prospect: Fluorine Blocking of Para-Hydroxylation as a Differentiation Factor

The 4-fluoro substituent on the phenylacetyl ring of CAS 1790199-81-3 serves as a metabolic blocking group at the para position, a site typically susceptible to CYP450-mediated aromatic hydroxylation in unsubstituted phenylacetyl-containing compounds . The carbon-fluorine bond (bond dissociation energy ~485 kJ/mol vs. ~337 kJ/mol for C-H) is resistant to oxidative metabolism, potentially extending hepatic microsomal half-life relative to the non-halogenated phenylacetyl analog . A closely related bromophenyl-propanoyl analog (CAS 2034492-81-2) was reported to undergo rapid hepatic metabolism with a half-life of less than 2 hours, and the published analysis explicitly identifies fluorination of the phenyl ring as a strategy to enhance metabolic stability within this compound series . The target compound's 4-fluoro substitution directly addresses this identified metabolic liability.

Metabolic stability CYP450 metabolism Fluorine substitution

Recommended Application Scenarios for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Compound-Specific Evidence


PPARγ Partial Agonist / SPPARM Lead Identification in Type 2 Diabetes Drug Discovery

The combination of a rigid azetidine spacer and 4-fluorophenylacetyl substituent positions CAS 1790199-81-3 as a candidate for selective PPARγ modulator (SPPARM) screening. Compared to rosiglitazone (a full PPARγ agonist with 5 rotatable bonds and associated adipogenic side effects), the constrained scaffold may enable differential cofactor recruitment, potentially dissociating insulin sensitization from adipogenesis . Procurement is recommended for transcriptional activation assays (Gal4-PPARγ-LBD reporter gene) with rosiglitazone as a positive control at 1–10 μM concentrations.

Structure-Activity Relationship (SAR) Expansion of the Azetidine-Thiazolidinedione Chemical Series

As a member of the 3-(1-acyl-azetidin-3-yl)thiazolidine-2,4-dione series, CAS 1790199-81-3 fills a critical SAR gap by providing the 4-fluorophenylacetyl substituent variant. With the 4-chlorophenyl (CAS 2034270-58-9), 4-bromophenyl (CAS 2034425-07-3), and 2-methylbenzoyl (CAS 1798540-36-9) analogs commercially available, procurement of the 4-fluoro analog enables systematic halogen-scanning SAR studies to correlate halogen electronegativity and size with PPARγ binding affinity and selectivity . The lower lipophilicity (XLogP3 = 1.3) of the fluoro analog relative to chloro and bromo congeners makes it the preferred entry point for optimizing solubility-limited properties within the series.

Metabolic Stability Optimization Using Fluorine as a CYP450 Blocking Group

Published metabolic stability concerns for the bromophenyl-propanoyl analog (CAS 2034492-81-2, reported hepatic t₁/₂ < 2 hours) highlight rapid clearance as a key liability within this compound class . The 4-fluoro substituent in CAS 1790199-81-3 directly addresses this issue by blocking para-hydroxylation, the primary oxidative metabolic pathway for phenylacetyl-containing compounds. This compound is recommended for comparative microsomal stability assays (human and rodent liver microsomes, NADPH-fortified) against the non-fluorinated parent scaffold to quantify the metabolic stabilization effect of fluorine substitution.

In Silico Docking and Molecular Dynamics Studies of Azetidine-Constrained PPARγ Ligands

The rigid azetidine linker and well-defined 4-fluorophenyl pharmacophore make CAS 1790199-81-3 an ideal test case for computational modeling of PPARγ ligand-receptor interactions. With only 3 rotatable bonds and a computed TPSA of 83 Ų, the compound's conformational space is computationally tractable for molecular docking (e.g., AutoDock Vina, Glide SP/XP) and molecular dynamics simulations using published PPARγ crystal structures (PDB: 2PRG, 3B0Q, etc.) . Comparative modeling against rosiglitazone (5 rotatable bonds) can elucidate whether azetidine-imposed conformational restriction translates to predicted binding free energy advantages.

Quote Request

Request a Quote for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.